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Compound of Interest

Compound Name: 1-Bromoethanol

Cat. No.: B8688067

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the *H Nuclear Magnetic Resonance (NMR)
spectroscopic features of 1-bromoethanol against related short-chain alcohols. Due to the
limited availability of experimental spectra for 1-bromoethanol in public databases, this guide
utilizes estimated data based on established trends in haloalkanes and related oxygenated
compounds. This information is intended to serve as a valuable resource for substance
identification, structural elucidation, and purity assessment in a research and development
setting.

Comparative *H NMR Data

The following table summarizes the key *H NMR parameters for 1-bromoethanol and its
analogues. The data for 1-bromoethanol is estimated based on the influence of the bromine
atom on chemical shifts observed in similar structures. Experimental data for ethanol and
predicted or experimental data for other haloethanols are provided for a robust comparison.
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Chemical Coupling S
ata
Compound Proton Shift (5, Multiplicity Constant (J,
Source
ppm) Hz)
1-
Bromoethano  -CH(Br)OH ~5.0-55 Quartet (q) ~6.5 Estimated
I
-CHs ~1.8-2.0 Doublet (d) ~6.5 Estimated
-OH Variable Singlet (s) Estimated
o 5.3
Chloroethano  -CH(CI)OH ' ) Quartet (q) Not specified Predicted[1]
| (Predicted)
~1.7
-CHs ) Doublet (d) Not specified Predicted[1]
(Predicted)
-OH Variable Singlet (s) Predicted[1]
Experimental[
Ethanol -CH20H ~3.7 Quartet (q) ~7.0
2]3]
] Experimental[
-CHs ~1.2 Triplet (t) ~7.0
23]
) ) Experimental[
-OH Variable Singlet (s)

2][3]

Note on Estimated Data for 1-Bromoethanol: The chemical shifts for 1-bromoethanol are
projected to be downfield compared to ethanol due to the deshielding effect of the
electronegative bromine atom. The methine proton (-CH(Br)OH) is expected to experience a
more significant downfield shift than the methyl protons. The multiplicity and coupling constants
are predicted based on the n+1 rule for adjacent non-equivalent protons. The chemical shift of
the hydroxyl proton is highly variable and dependent on factors such as solvent, concentration,
and temperature.
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Structural and Magnetic Environment of 1-
Bromoethanol

The following diagram illustrates the chemical structure of 1-bromoethanol and the key proton
environments that give rise to its characteristic *H NMR spectrum. The arrows indicate the spin-
spin coupling interactions between adjacent protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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